4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the pyrazole ring, along with two methyl groups at positions 1 and 3, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be used as a starting material.
Introduction of the 3,4-Diethoxyphenyl Group: The 3,4-diethoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 3,4-diethoxyphenyl group with a halogenated pyrazole intermediate.
Amination: The final step involves the introduction of the amine group at position 5 of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine would depend on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dihydroxyphenylacetic Acid: Another related compound with a similar aromatic ring structure but different functional groups.
Uniqueness
4-(3,4-Diethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the specific combination of the pyrazole ring with the 3,4-diethoxyphenyl group and the presence of both methyl and amine groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3,4-diethoxyphenyl)-2,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-5-19-12-8-7-11(9-13(12)20-6-2)14-10(3)17-18(4)15(14)16/h7-9H,5-6,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWDGAAOVHSQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N(N=C2C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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